N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide
Description
The compound N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide (hereafter referred to as the "target compound") is a thieno[3,2-d]pyrimidinone-based acetamide derivative. Its structure features a bicyclic thienopyrimidinone core substituted with two 4-methylphenyl groups: one at the 7-position of the thienopyrimidinone ring and another via an acetamide linker at the 3-position (Figure 1).
Properties
IUPAC Name |
N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-3-yl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N3O2S/c1-14-3-7-16(8-4-14)18-12-28-21-20(18)23-13-25(22(21)27)11-19(26)24-17-9-5-15(2)6-10-17/h3-10,12-13H,11H2,1-2H3,(H,24,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OJJCVTUVXZNDLD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Thienopyrimidine Core: This step involves the cyclization of appropriate starting materials under controlled conditions to form the thienopyrimidine ring.
Acylation Reaction: The thienopyrimidine intermediate is then subjected to an acylation reaction with 4-methylphenyl acetic acid to introduce the acetamide group.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and minimize production costs. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorination using thionyl chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce alcohols or amines.
Scientific Research Applications
N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory disorders.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing cellular pathways. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells.
Comparison with Similar Compounds
Key Structural Features:
- Thieno[3,2-d]pyrimidin-4-one core: Provides a planar, heteroaromatic system conducive to π-π stacking and hydrogen bonding.
- Acetamide linker : Introduces flexibility and hydrogen-bonding capacity.
Comparison with Structurally Similar Compounds
Thieno[3,2-d]pyrimidinone Derivatives with Varied Aryl Substituents
Compounds sharing the thieno[3,2-d]pyrimidinone core but differing in aryl substituents demonstrate how electronic and steric modifications influence properties:
*Calculated based on molecular formula.
Key Observations :
Isomeric Thienopyrimidinone Analogues
The position of the sulfur atom in the thienopyrimidine ring significantly impacts biological activity:
- Substituents like cyanocyclopentyl and methylthiophenyl may enhance CNS penetration due to increased lipophilicity.
Heterocyclic Acetamide Derivatives with Divergent Cores
Compounds with unrelated heterocycles but similar acetamide motifs highlight the role of scaffold diversity:
- Thiazole-pyrazole hybrids (e.g., 8e in ):
- Exhibit analgesic activity (tail immersion test, ED50 = 12 mg/kg).
- The 4-methylphenyl group in the pyrazole moiety mirrors the target compound’s substituent, suggesting shared pharmacophoric elements.
- Oxadiazole sulfanyl derivatives (e.g., 8g in ):
- Demonstrated enzyme inhibition (IC50 < 10 µM for acetylcholinesterase).
- The 4-methylphenyl acetamide group may contribute to hydrophobic binding interactions.
Biological Activity
N-(4-methylphenyl)-2-[7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide is a complex organic compound belonging to the thienopyrimidine class, which has gained attention for its potential biological activities. This article explores its synthesis, biological mechanisms, and various activities based on diverse research findings.
Structure and Synthesis
The compound features a thieno[3,2-d]pyrimidine core with multiple aromatic substitutions that enhance its chemical properties. The synthesis typically involves multi-step organic reactions, including cyclization and nucleophilic substitution to introduce various functional groups.
Synthetic Route Overview
- Formation of the Thienopyrimidine Core : Cyclization of appropriate precursors under controlled conditions.
- Substitution Reactions : Introduction of the 4-methylphenyl groups through nucleophilic substitutions.
Antimicrobial Properties
Research indicates that thienopyrimidine derivatives exhibit significant antimicrobial activity against a range of pathogens:
- Mechanism : These compounds disrupt essential cellular processes in microorganisms by inhibiting key enzymes involved in DNA replication and cell wall synthesis, leading to microbial cell death .
- Case Studies :
- A study demonstrated that specific thienopyrimidine derivatives showed potent activity against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis with minimum inhibitory concentrations (MIC) as low as 75 µg/mL .
- Another investigation highlighted the antifungal activity against Candida albicans, where certain derivatives outperformed standard antifungal agents like Nystatin .
Antitumor Activity
Thienopyrimidines have also been investigated for their antitumor properties:
- Mechanism : The compounds may inhibit tumor cell proliferation by targeting specific pathways involved in cancer cell metabolism and growth.
- Research Findings : In vitro studies have shown that some derivatives can induce apoptosis in cancer cell lines, suggesting their potential as chemotherapeutic agents .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be significantly influenced by its structural modifications:
| Structural Feature | Effect on Activity |
|---|---|
| 4-Methylphenyl Substitution | Enhances antimicrobial potency |
| Thieno Group Presence | Critical for enzyme inhibition |
| Acetamide Functional Group | Modulates solubility and bioavailability |
Q & A
Basic: What are the key synthetic steps and optimization strategies for synthesizing this thieno-pyrimidine derivative?
Answer:
The synthesis involves multi-step organic reactions, typically starting with the formation of the thieno[3,2-d]pyrimidine core. Key steps include:
Core Formation : Cyclization of thiophene and pyrimidine precursors under reflux conditions with catalysts like p-toluenesulfonic acid (PTSA) in ethanol .
Functionalization : Introduction of the 4-methylphenyl group via Suzuki-Miyaura coupling or nucleophilic substitution, requiring palladium catalysts (e.g., Pd(PPh₃)₄) and anhydrous solvents (e.g., DMF) .
Acetamide Linkage : Reaction with activated acetamide derivatives using coupling agents (e.g., EDC/HOBt) in dichloromethane at 0–25°C .
Optimization : Yield and purity are enhanced by controlling temperature (60–80°C for cyclization), solvent polarity, and catalyst loading. HPLC and NMR are critical for monitoring intermediates and final product purity (>95%) .
Basic: How is structural integrity confirmed for this compound and its intermediates?
Answer:
Analytical workflows include:
- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., aromatic protons at δ 7.0–8.5 ppm for thieno-pyrimidine; acetamide NH at δ 9.9–10.5 ppm) .
- Mass Spectrometry : LC-MS (e.g., [M+H]⁺ at m/z 403.5) to confirm molecular weight .
- Chromatography : HPLC with C18 columns (acetonitrile/water gradient) to assess purity (>95%) .
Note : X-ray crystallography (if crystals are obtainable) resolves ambiguous stereochemistry, as demonstrated for structurally similar analogs .
Advanced: How do researchers design experiments to evaluate biological activity, and what contradictions might arise?
Answer:
Experimental Design :
- In Vitro Assays : Use kinase inhibition assays (e.g., EGFR or VEGFR2) with IC₅₀ determination. Positive controls (e.g., gefitinib) validate assay sensitivity .
- Cellular Models : Test cytotoxicity in cancer cell lines (e.g., MCF-7, HeLa) via MTT assays, comparing activity to analogs (e.g., derivatives with fluorophenyl vs. methylphenyl groups) .
Contradictions : Discrepancies may arise from: - Solubility Issues : Poor aqueous solubility (common in thieno-pyrimidines) leading to variable bioactivity. Mitigation: Use DMSO carriers (<0.1% final concentration) .
- Off-Target Effects : Cross-reactivity with non-target kinases. Solution: Proteome-wide selectivity screening via kinase profiling panels .
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound?
Answer:
SAR strategies include:
-
Substituent Variation : Compare analogs with substituents on the phenyl rings (e.g., 4-methyl vs. 4-chloro) to assess impact on bioactivity. For example:
Substituent Biological Activity (IC₅₀, nM) Key Feature 4-methyl 120 ± 15 (EGFR) Enhanced lipophilicity 4-fluoro 85 ± 10 (EGFR) Improved target binding -
Scaffold Modification : Replace thieno-pyrimidine with pyrido[2,3-d]pyrimidine to evaluate metabolic stability .
Methodology : Molecular docking (e.g., AutoDock Vina) predicts binding modes, while MD simulations assess stability in kinase active sites .
Advanced: What pharmacokinetic parameters should be prioritized in preclinical studies?
Answer:
Key parameters include:
- Metabolic Stability : Microsomal half-life (e.g., human liver microsomes) to identify susceptibility to CYP450 enzymes. Thieno-pyrimidines often show moderate stability (t₁/₂ ~30–60 min) .
- Permeability : Caco-2 cell monolayer assays to predict oral bioavailability. LogP values >3 may reduce absorption .
- Plasma Protein Binding (PPB) : Equilibrium dialysis to measure unbound fraction. High PPB (>90%) common due to lipophilic substituents .
Analytical Tools : LC-MS/MS quantifies plasma concentrations, while PBPK modeling extrapolates human pharmacokinetics .
Advanced: How can researchers resolve contradictions in biological data between in vitro and in vivo models?
Answer:
Root Causes :
- Species-Specific Metabolism : Murine vs. human CYP450 differences. Solution: Use humanized liver models .
- Biodistribution Issues : Poor tumor penetration in vivo. Mitigation: Nanoformulation (e.g., liposomal encapsulation) .
Validation Steps :
Replicate in vitro assays under physiological conditions (e.g., 5% serum).
Conduct PK/PD modeling to align dose-exposure-response relationships .
Advanced: What computational methods are used to predict off-target interactions?
Answer:
- Target Prediction : SwissTargetPrediction or SEA identify potential off-targets (e.g., GPCRs, ion channels) .
- Toxicity Profiling : Derek Nexus for predicting hepatotoxicity or cardiotoxicity.
- Binding Affinity : MM-GBSA calculations refine docking scores from tools like Glide .
Advanced: How do structural analogs inform the development of derivatives with improved efficacy?
Answer:
Case Study : Analog N-(4-acetylphenyl)-2-[5-methyl-4-oxo-6-(3-phenyl-1,2,4-oxadiazol-5-yl)-thieno[2,3-d]pyrimidin-3-yl]acetamide shows:
- Enhanced Selectivity : Oxadiazole moiety reduces off-target kinase binding by 40% .
- Synthetic Flexibility : Bromine substituents allow late-stage functionalization via click chemistry .
Guidelines : Prioritize analogs with logD 2–4 and topological polar surface area (TPSA) <140 Ų for optimal CNS penetration .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
